N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiadiazole ring and a sulfonamide group, making it a valuable molecule for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with ethylenediamine to form an intermediate, which is then reacted with 2,1,3-benzothiadiazole-4-sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the benzothiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
- N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide
- N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Uniqueness
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of both the benzothiadiazole ring and the sulfonamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13ClN4O4S3 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H13ClN4O4S3/c15-10-4-6-11(7-5-10)25(20,21)16-8-9-17-26(22,23)13-3-1-2-12-14(13)19-24-18-12/h1-7,16-17H,8-9H2 |
InChI Key |
LQHJBYYLRHGOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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